Methyllithium

Catalog No.
S608038
CAS No.
917-54-4
M.F
CH3Li
M. Wt
22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyllithium

CAS Number

917-54-4

Product Name

Methyllithium

IUPAC Name

lithium;carbanide

Molecular Formula

CH3Li

Molecular Weight

22 g/mol

InChI

InChI=1S/CH3.Li/h1H3;/q-1;+1

InChI Key

IHLVCKWPAMTVTG-UHFFFAOYSA-N

SMILES

[Li+].[CH3-]

Synonyms

methyllithium

Canonical SMILES

[Li+].[CH3-]

Organometallic Synthesis:

Methyllithium is a strong nucleophile, meaning it readily donates electrons and forms new carbon-lithium bonds. This characteristic makes it invaluable for synthesizing various organometallic compounds, which are molecules containing a metal-carbon bond. These compounds have diverse applications in catalysis, materials science, and medicinal chemistry.

For instance, methyllithium can be used to prepare Grignard reagents, another class of potent organometallic reagents, through a reaction with magnesium metal. Grignard reagents are employed in numerous organic reactions, including the formation of carbon-carbon bonds and functional group transformations.

Organic Synthesis:

Methyllithium's ability to form carbon-lithium bonds makes it a versatile tool in organic synthesis. It participates in various reactions to introduce a methyl group (CH₃) onto organic molecules. This functional group modification plays a crucial role in creating complex organic molecules with desired properties, such as pharmaceuticals, agrochemicals, and advanced materials.

One prominent example is the methylation of aromatic compounds, where methyllithium reacts with aromatic rings to introduce a methyl group, altering the molecule's electronic properties and reactivity. This methylation process is crucial in the synthesis of numerous drugs and industrial chemicals.

Medicinal Chemistry:

Methyllithium finds applications in medicinal chemistry due to its ability to introduce the methyl group onto organic molecules, often leading to improved pharmacological properties. For instance, methylation can enhance the bioavailability of drugs by increasing their lipophilicity (fat solubility) and facilitating their absorption by the body [].

Furthermore, methyllithium can be used to synthesize specific structural fragments present in various drugs, contributing to the development of novel therapeutic agents [].

Methyllithium is an organolithium compound with the empirical formula CH3Li\text{CH}_3\text{Li}. It is recognized as the simplest organolithium reagent and possesses a highly reactive nature, making it invaluable in organic synthesis and organometallic chemistry. The compound typically exists as an oligomeric structure in both solid and solution forms, often requiring anhydrous conditions for stability due to its reactivity with moisture, oxygen, and carbon dioxide. Methyllithium is usually supplied as a solution in ethers, such as diethyl ether or tetrahydrofuran, to mitigate its reactivity with atmospheric moisture .

Methyllithium does not have a biological mechanism of action as it's not typically used in biological systems. Its primary function is as a reagent in organic synthesis. In these reactions, MeLi acts as a base by deprotonating acidic compounds or as a nucleophile by attacking electron-deficient centers. The specific mechanism depends on the reaction type.

Safety Concerns:

Methyllithium is a highly flammable, pyrophoric (ignites spontaneously in air) and corrosive compound. It is also toxic if inhaled or absorbed through the skin. Working with MeLi requires specialized training, personal protective equipment (PPE) such as gloves, goggles, and a fume hood, and strict adherence to safety protocols [, ].

Data:

  • Flammability: Flash point below -20°C [].
  • Acute Toxicity: LD50 (oral, rat) 177 mg/kg []. (LD50 is the dose required to kill 50% of a test population).

  • Reactions with Carbon Dioxide: Methyllithium reacts with carbon dioxide to produce lithium acetate:
    CH3Li+CO2CH3CO2Li+\text{CH}_3\text{Li}+\text{CO}_2\rightarrow \text{CH}_3\text{CO}_2^-\text{Li}^+
  • Reactions with Non-Metal Halides: It can convert non-metal halides into methyl compounds. For example:
    PCl3+3CH3LiP CH3)3+3LiCl\text{PCl}_3+3\text{CH}_3\text{Li}\rightarrow \text{P CH}_3)_3+3\text{LiCl}
  • Reactions with Metal Halides: Methyllithium can react with metal halides to form transition metal methyl compounds:
    6CH3Li+ZrCl4Li2Zr CH3)6+4LiCl6\text{CH}_3\text{Li}+\text{ZrCl}_4\rightarrow \text{Li}_2\text{Zr CH}_3)_6+4\text{LiCl}

These reactions illustrate methyllithium's versatility in forming various organometallic compounds, including organocopper compounds essential for nucleophilic substitution reactions .

While methyllithium is primarily utilized in synthetic organic chemistry, its biological activity has not been extensively studied. Its high reactivity poses significant safety concerns, particularly due to violent reactions with water and alcohols. Therefore, its use in biological contexts is limited and largely restricted to laboratory environments where strict safety protocols are followed .

Methyllithium can be synthesized through the reaction of lithium metal with methyl halides (such as methyl chloride or methyl bromide) in an ether solvent. The general reaction is represented as follows:

2Li+CH3ClCH3Li+LiCl2\text{Li}+\text{CH}_3\text{Cl}\rightarrow \text{CH}_3\text{Li}+\text{LiCl}

This method allows for the efficient production of methyllithium while generating lithium chloride as a byproduct .

Methyllithium serves several critical roles in organic synthesis:

  • Synthetic Equivalent of Methyl Anion: It acts as a source of the methyl anion, facilitating the formation of various organic compounds.
  • Nucleophilic Reagent: Methyllithium is employed in nucleophilic addition reactions, particularly with carbonyl compounds to yield alcohols.
  • Formation of Organometallic Compounds: It is instrumental in synthesizing organocopper reagents and other transition metal complexes used in various synthetic pathways .

Due to its highly reactive nature, interaction studies involving methyllithium primarily focus on its reactivity with various functional groups. For instance, it has been shown to react vigorously with carboxylic acids and alcohols, leading to the formation of lithium salts and other products. Studies have also explored its kinetics when reacting with specific substrates like ketones and aldehydes, providing insights into its reactivity patterns .

Methyllithium shares similarities with other organolithium reagents but exhibits unique properties that differentiate it from them. Here are some comparable compounds:

CompoundFormulaKey Features
EthyllithiumC2H5Li\text{C}_2\text{H}_5\text{Li}More reactive than methyllithium; used for similar applications.
n-ButyllithiumC4H9Li\text{C}_4\text{H}_9\text{Li}Commonly used for deprotonation; less expensive than methyllithium.
Phenyl lithiumC6H5Li\text{C}_6\text{H}_5\text{Li}Used for nucleophilic substitutions; reacts differently due to aromatic character.
Lithium diorganocuprateLi2[Cu CH3)2]\text{Li}_2[\text{Cu CH}_3)_2]Derived from methyllithium; used for conjugate additions and substitutions.

Methyllithium's unique oligomeric structure and specific reactivity make it particularly valuable in organic synthesis compared to these similar compounds .

Methyllithium, with the empirical formula lithium carbon trihydride, represents the simplest member of the organolithium family of compounds. This s-block organometallic compound possesses a molecular weight of 21.976 atomic mass units and is characterized by the Chemical Abstracts Service registry number 917-54-4. The compound exhibits a highly polar carbon-lithium bond due to the significant electronegativity difference between carbon and lithium atoms, resulting in a partial negative charge localized on the carbon center.

The structural characteristics of methyllithium are particularly noteworthy due to its oligomeric nature. In the solid state, methyllithium adopts a cubic body-centered packing arrangement of tetrameric units, consisting of lithium tetrahedra with methyl groups capping the triangular faces. This heterocubane-type arrangement creates a three-dimensional network where intermolecular forces between methyl groups of one tetrameric unit interact with lithium atoms of neighboring tetrahedra. These intermolecular interactions are responsible for the compound's low volatility and insolubility in non-solvating media.

Physical PropertyValueUnitsReference
Molecular Weight21.976g/mol
Melting Point70-71°C
Boiling Point88°C
Density0.85g/mL at 20°C
Flash Point5°F

The aggregation behavior of methyllithium varies significantly depending on the solvent environment. In hydrocarbon solvents, the compound forms hexameric species with lithium arranged in octahedral geometry, while in coordinating solvents such as tetrahydrofuran and diethyl ether, tetrameric structures with lithium tetrahedra predominate. The presence of strongly coordinating ligands like tetramethylethylenediamine can reduce the aggregation to monomeric species.

The electronic structure of methyllithium reflects the highly ionic nature of the carbon-lithium bond. Nuclear magnetic resonance spectroscopy studies have demonstrated the polar character of this bond, with the compound exhibiting a dipole moment of approximately 6 Debye, compared to the theoretical value of 9.5 Debye for complete ionic character. This partial ionic character contributes to both the compound's strong nucleophilic properties and its remarkable basicity.

Historical Development and Key Discoveries

The development of organolithium chemistry, including methyllithium, traces its origins to the pioneering work of Wilhelm Schlenk in 1917, marking the centennial of organolithium compound synthesis. Schlenk's fundamental contributions to air- and moisture-sensitive compound handling established the foundational techniques that enabled subsequent developments in organolithium chemistry. This breakthrough represented a significant advancement in organometallic chemistry, as it provided the methodological framework necessary for the systematic study of highly reactive organometallic species.

The historical progression of organolithium chemistry was further advanced by the contributions of Karl Ziegler, Georg Wittig, and Henry Gilman beginning in the 1930s. These researchers recognized the potential advantages of organolithium reagents over the previously established Grignard reagents, particularly in terms of reaction rates and yields for metalation reactions. The systematic investigation of these compounds revealed their superior performance in many synthetic transformations, leading to their eventual dominance in organometallic synthesis.

A particularly significant milestone in methyllithium chemistry occurred with the first isolation and structural characterization of a monomeric methyllithium complex in 2021. This achievement, enabled by a hexadentate neutral amine ligand, provided unprecedented insight into the structure and bonding of the fundamental monomeric unit that had previously been postulated only as a highly reactive intermediate. The successful isolation of this species represented a major breakthrough in understanding the fundamental nature of organolithium bonding and reactivity.

The development of commercial synthesis methods for methyllithium has been equally important for its widespread adoption. The direct synthesis approach, involving the treatment of methyl bromide with lithium metal suspension in diethyl ether, became the standard preparation method. Subsequent refinements included the development of low-halide methyllithium preparation from methyl chloride, which produces lithium chloride that precipitates from diethyl ether due to weak complex formation. Alternative purification methods involve treatment with dioxane to precipitate lithium bromide complexes, allowing for the isolation of relatively pure methyllithium.

Historical MilestoneYearResearcher(s)Significance
First organolithium synthesis1917Wilhelm SchlenkEstablished foundational synthetic methods
Systematic organolithium studies1930sZiegler, Wittig, GilmanDemonstrated superiority over Grignard reagents
First monomeric complex isolation2021Various researchersProvided structural insight into fundamental species

Role in Organometallic Chemistry and Synthetic Methodology

Methyllithium occupies a central position in organometallic chemistry due to its unique combination of high nucleophilicity and strong basicity. The compound functions primarily as the synthetic equivalent of the methyl anion synthon, enabling the introduction of methyl groups into organic molecules through nucleophilic attack. This capability has made methyllithium an indispensable reagent for carbon-carbon bond formation in synthetic organic chemistry.

The reactivity profile of methyllithium is distinguished by its exceptional nucleophilicity toward electron-deficient centers. Ketones undergo facile reaction with methyllithium to produce tertiary alcohols through a two-step process involving initial nucleophilic addition followed by protonation. This transformation exemplifies the compound's utility in synthetic methodology, providing access to structurally complex tertiary alcohol products. Additionally, nonmetal halides readily undergo substitution reactions with methyllithium, converting phosphorus trichloride to trimethylphosphine and similar transformations.

The application of methyllithium in stereoselective synthesis has been particularly noteworthy. Research has demonstrated highly diastereoselective addition of methyllithium to chiral alpha,beta-dialkoxy ketones in ether solvents, producing Cram-type anti isomers with excellent selectivity. This methodology has been successfully applied to the stereocontrolled synthesis of optically active and highly substituted tetrahydrofurans, demonstrating the compound's utility in complex natural product synthesis.

Methyllithium also serves as a crucial precursor for the preparation of other organometallic reagents through transmetalation reactions. The reaction of methyllithium with copper iodide produces lithium dimethylcuprate, an important organocopper reagent used for conjugate addition reactions. This transmetalation process illustrates the broader role of methyllithium as a building block for accessing diverse organometallic species.

Synthetic ApplicationReaction TypeProduct ClassReference
Ketone alkylationNucleophilic additionTertiary alcohols
Halide substitutionNucleophilic substitutionMethylated compounds
Stereoselective synthesisDiastereoselective additionChiral alcohols
TransmetalationMetal exchangeOrganocopper reagents

In polymerization chemistry, methyllithium has found significant application as an initiator for anionic living polymerization processes. Research has shown that lithium methylcuprate systems can effectively initiate the polymerization of tert-butyl methacrylate, producing polymers with narrow molecular weight distributions. The effectiveness of these systems depends critically on the ratio of methyllithium to copper iodide, with specific ratios favoring the formation of lithium trimethylcuprate as the active polymerization species.

The mechanistic understanding of methyllithium reactivity has been enhanced through detailed nuclear magnetic resonance studies revealing the dynamic nature of organolithium aggregates in solution. These investigations have demonstrated that organolithium compounds exist as complicated equilibrium mixtures involving both intramolecular bond fluctuation and intermolecular exchange processes. The kinetic parameters governing these dynamic processes are strongly influenced by solvent properties and the nature of the organic substituent.

Oligomeric Structures in Solid-State and Solution

Methyllithium exhibits a pronounced tendency toward oligomerization both in solid-state and solution environments, forming complex aggregated structures that fundamentally differ from monomeric organometallic compounds [1] [5]. The compound adopts multiple aggregation states depending on environmental conditions, with the degree of association designated as "n" for (LiCH₃)ₙ structures [5]. These oligomeric arrangements are classified as "electron-deficient" systems that do not conform to conventional octet rule bonding patterns, as the molecules lack sufficient electrons to form standard two-centered, two-electron bonds around each carbon atom [5].

The formation of these aggregated structures results from electrostatic interactions, coordination between lithium centers and surrounding molecules, and steric effects that collectively stabilize the organolithium species [21]. X-ray crystallography and multinuclear nuclear magnetic resonance spectroscopy have verified multiple distinct structural arrangements, with tetrameric and hexameric forms representing the most commonly observed aggregation states [1] [5].

Tetrameric (LiCH₃)₄ Heterocubane Configuration

The tetrameric structure represents the predominant form of methyllithium in ethereal solvents and solid-state environments [1] [5]. This configuration adopts a distorted cubane-type cluster arrangement with carbon and lithium atoms positioned at alternate corners of the cubic framework [1] [12]. The structural parameters demonstrate remarkable consistency across different environments, with lithium-lithium distances measuring 2.68 Å, a value that closely matches the lithium-lithium bond length observed in gaseous dilithium [1] [12].

The carbon-lithium bond distances within the tetrameric structure measure 2.31 Å, with each carbon atom forming bonds to three hydrogen atoms and three lithium atoms simultaneously [1] [12]. This bonding arrangement creates a highly coordinated environment where the carbon centers exhibit unusual coordination numbers significantly exceeding those found in conventional organic compounds [5].

Crystallographic studies reveal that the methyl group conformation within the tetramer adopts a staggered form in crystal structures rather than the eclipsed form observed in isolated tetramers [9] [11]. This conformational preference results from crystal packing effects that promote electrostatic stabilization through intratetramer multipolarization, despite causing minor destabilization in intratetramer electronic energy [9] [11].

The tetrameric clusters exhibit intermolecular interactions through additional inter-cluster agostic interactions, contributing to the nonvolatility and insolubility of methyllithium in alkane solvents [5]. These interactions contrast sharply with bulkier organolithium compounds such as tert-butyllithium tetramers, where steric hindrance prevents intercluster interactions, resulting in volatile and alkane-soluble materials [5].

Structure TypeLi-C Distance (Å)Li-Li Distance (Å)EnvironmentCoordination GeometryNotes
Tetrameric (LiCH₃)₄2.312.68Solid stateDistorted cubaneC bonded to 3 H and 3 Li atoms
Tetrameric (LiCH₃)₄2.312.68Ether solutionDistorted cubaneLi-Li distance identical to gaseous Li₂
Tetrameric (LiCH₃)₄2.312.68Crystal structureDistorted cubaneStaggered methyl conformation in crystal

Hexameric Aggregates in Nonpolar Solvents

Hexameric methyllithium structures predominate in nonpolar solvent environments, particularly in hydrocarbon solvents such as benzene and cyclohexane [5] [19] [21]. The hexameric arrangement features a hexagonal prism geometry with lithium and carbon atoms again occupying alternate corners of the structural framework [5]. This aggregation state represents a more highly associated form compared to the tetrameric structure, reflecting the reduced solvation capabilities of nonpolar solvents [19].

The hexameric structure functions as a thirty-electron compound containing thirty valence electrons distributed across the framework [5]. Electron allocation within this system dedicates eighteen electrons to strong carbon-hydrogen bonds, leaving twelve electrons available for lithium-carbon and lithium-lithium bonding interactions [5]. This distribution provides six electrons for six metal-metal bonds and one electron per methyl-η³ lithium interaction [5].

Computational studies indicate that hexameric methyllithium exhibits distinct reactivity patterns compared to tetrameric forms, particularly in reactions with carbon monoxide and isonitriles [22]. The hexameric structure facilitates rapid intermolecular exchange processes through dissociation pathways that generate tetrameric and dimeric fragments [19]. These exchange mechanisms enable dynamic rearrangements that proceed through multiple possible routes, including hexamer rupture to yield tetramer and dimer combinations [19].

Solvent Effects on Molecular Aggregation

Solvent selection exerts profound influence on methyllithium aggregation behavior, with different solvent classes promoting distinct structural arrangements [16] [17] [19]. The coordination capabilities and polarity of solvents determine the equilibrium between various aggregation states, fundamentally altering both stability and reactivity characteristics of the organolithium species [16] [17].

Ethers vs. Hydrocarbon Solvents

Ethereal solvents demonstrate strong preference for tetrameric methyllithium structures through coordination to lithium centers [5] [21]. Diethyl ether supports methyllithium solubility up to approximately six percent by weight at room temperature, forming clear, colorless crystals upon cooling [2] [5]. The tetrameric structure remains stable in diethyl ether solutions and shows minimal reactivity with the solvent at room temperature, contrasting with the behavior of other organolithium compounds [1] [2].

Tetrahydrofuran presents different stability characteristics, with methyllithium exhibiting a half-life of approximately two days at room temperature due to solvent cleavage reactions [2] [5]. Despite this limited stability, tetrahydrofuran maintains the tetrameric aggregation state and provides sufficient solvation to prevent higher-order aggregation [21]. The reduced stability in tetrahydrofuran results from the increased nucleophilicity of the solvent compared to diethyl ether [2].

Hydrocarbon solvents promote hexameric aggregation due to their inability to coordinate effectively with lithium centers [5] [19] [21]. Benzene, cyclohexane, and similar nonpolar solvents demonstrate negligible solubility for methyllithium, requiring the formation of higher aggregates to achieve thermodynamic stability [19] [21]. The hexameric structures in these environments exhibit rapid intermolecular exchange processes that facilitate dynamic equilibria between different aggregation states [19].

Solvent TypePreferred Aggregation StateSolubilityStabilitySpecial Notes
Diethyl etherTetramerHigh (~6% by weight)Stable at RTForms clear crystals on cooling
TetrahydrofuranTetramerLess soluble than etherHalf-life ~2 days at RTDecomposes via solvent cleavage
BenzeneHexamerLimitedStablePromotes hexamer formation
CyclohexaneHexamerNegligibleStableHexamer predominantly
TolueneHexamerLimitedLess stable than cumeneIntermediate stability

Chelating Diamine-Induced Monomerization

Chelating diamine ligands represent the most effective approach for achieving methyllithium monomerization, breaking apart the naturally occurring oligomeric structures [6] [23] [25]. The chiral diamine (R,R)-N,N,N',N'-tetramethyl-1,2-diaminocyclohexane forms dimeric complexes with methyllithium, demonstrating partial deaggregation capabilities [23]. These dimeric structures exhibit lithium-carbon bond distances in the range of 2.18-2.28 Å, representing intermediate values between monomeric and higher aggregated forms [23].

The breakthrough in methyllithium monomerization was achieved using the hexadentate ligand N,N',N''-tris-(2-N-diethylaminoethyl)-1,4,7-triaza-cyclononane, which successfully isolated the first monomeric methyllithium complex [6] [25] [26]. This complex, designated [Li(CH₃)(κ³-N,N',N''-DETAN)], exhibits a lithium-carbon bond distance of 2.099(5) Å, significantly shorter than distances observed in aggregated structures [6] [26].

The monomeric complex demonstrates tetrahedral coordination geometry around the lithium center, with three nitrogen atoms from the macrocyclic ligand and one carbon atom from the methyl group [6] [26]. Stability studies indicate that the monomeric complex remains stable for days at temperatures below -20°C but decomposes rapidly at room temperature through ligand cleavage pathways [6] [25]. The enhanced reactivity of the monomeric form compared to aggregated structures confirms the relationship between aggregation state and chemical reactivity [6].

Additional ligand systems, including 1,4,7-trimethyl-1,4,7-triazacyclononane, have successfully generated monomeric methyllithium complexes with lithium-carbon bond distances of 2.1076(18) Å in halide-free environments [15]. These studies demonstrate that ligand design significantly influences the stability and structural parameters of monomeric organolithium species [15] [27].

Intermolecular Li–C Interactions in Crystal Lattices

The crystal structure of methyllithium reveals complex intermolecular interactions that extend beyond the basic tetrameric units [10] [28]. Each carbon atom in the crystal lattice exhibits a coordination number of seven, arising from six intramolecular interactions within the tetramer and an additional bond with a lithium atom from an adjacent tetramer [10]. This extended bonding network creates a three-dimensional framework of interconnected cubane cores linked through crystallographically equivalent carbon atoms [10].

The intermolecular lithium-carbon interactions contribute significantly to the solid-state stability and physical properties of methyllithium [10] [28]. These interactions extend the coordination environment beyond the isolated tetrameric units, creating chains and networks of connected organolithium clusters [10]. The additional coordination increases the effective coordination number of carbon atoms well beyond values typically observed in organic compounds [10].

Computational analyses reveal that the intermolecular interactions possess predominantly ionic character with non-negligible covalent contributions [28] [29]. The lithium-carbon bonds exhibit Mayer bond orders of approximately 0.60, while lithium-lithium interactions show reduced covalency with bond orders around 0.10-0.13 [28]. These values indicate substantial orbital overlap and electron density sharing despite the primarily electrostatic nature of the interactions [28].

The strength of intermolecular lithium-carbon interactions has been estimated at approximately 57 kilocalories per mole based on infrared spectroscopic measurements [5]. This significant interaction energy contributes to the unusual physical properties of methyllithium, including its nonvolatility and insolubility in nonpolar solvents [5]. The intermolecular bonding network also influences the thermal stability of the compound, with decomposition occurring around 200°C through disproportionation to dilithiomethane and methane [2].

Methyl Bromide/Bromide Complex Route

The most widely employed method for methyllithium synthesis involves the direct reaction between lithium metal and methyl bromide in ethereal solvents [2]. This heterogeneous reaction proceeds according to the stoichiometry:

2 Li + CH₃Br → CH₃Li + LiBr

Detailed research has revealed that the lithium bromide forms a complex with methyllithium that exhibits remarkable stability [4]. This complex remains in solution even at high concentrations exceeding 10 weight percent, with molar ratios of lithium bromide to methyllithium significantly greater than 0.29:1 [4]. The formation of this complex represents a fundamental aspect of the methyl bromide route, as the lithium bromide cannot be easily separated by simple filtration methods [4].

Modern industrial processes have optimized this synthesis through careful control of reaction parameters. The methyl bromide is typically added in metered amounts over periods of 1 to 8 hours, with reaction temperatures maintained between 0 to 50°C [4]. The use of lithium metal in the form of relatively coarse pieces, with edge lengths between 2 to 3 millimeters, has proven advantageous for achieving consistent results [4].

Nuclear magnetic resonance studies have provided detailed insights into the complex formation process. At low temperatures, distinct resonances assignable to Li₄(CH₃)₄ and Li₄(CH₃)₃Br aggregates are observed [5]. Methyl group exchange between these tetrameric species occurs readily, demonstrating the dynamic nature of the methyllithium-lithium bromide system [5].

The commercial significance of this route is substantial, with typical yields ranging from 70 to 89 percent based on the methyl bromide consumed [3]. Concentration ranges of 1.5 to 2.2 molar in diethyl ether are routinely achieved [6] [7]. The resulting solutions exhibit characteristic properties including a density of approximately 0.85 grams per milliliter at 25°C and a pale yellow to colorless appearance [6].

Halide-Free Methyllithium via Methyl Chloride

The synthesis of halide-free methyllithium represents a significant advancement in organolithium chemistry, achieved through the use of methyl chloride instead of methyl bromide [3] [8]. This approach exploits the fundamental difference in solubility behavior between lithium chloride and lithium bromide in ethereal solvents.

The reaction proceeds according to the same basic stoichiometry:

2 Li + CH₃Cl → CH₃Li + LiCl

However, the critical distinction lies in the behavior of the lithium halide byproduct. Lithium chloride exhibits significantly lower solubility in diethyl ether compared to lithium bromide and does not form strong complexes with methyllithium [2] [3]. Consequently, lithium chloride precipitates from the ethereal solution as a finely divided solid, enabling its removal through filtration [3].

The preparation procedure requires careful attention to experimental conditions [3]. A 30 percent dispersion of lithium metal containing 1 percent sodium is employed, with the lithium being thoroughly washed with anhydrous ethyl ether to remove the mineral oil coating [3]. The methyl chloride is condensed as a liquid and added slowly over approximately 1.5 hours to a stirred suspension of lithium in anhydrous ethyl ether [3].

During the addition process, characteristic color changes occur, with the initial gray suspension transforming to brown then purple as the reaction progresses [3]. Upon completion of methyl chloride addition, little or no unreacted lithium metal should remain visible on the solution surface [3]. The reaction mixture is subsequently stirred at room temperature for additional time and allowed to stand overnight under an inert atmosphere [3].

The precipitation and separation of lithium chloride occurs in stages. Most lithium chloride separates during the reaction as a finely divided solid, but additional quantities continue to precipitate for 12 to 14 hours after reaction completion [3]. The supernatant methyllithium solution is then transferred through a glass wool filter to remove the solid lithium chloride [3].

Further purification is achieved by storing the filtered solution in a refrigerator for 12 to 24 hours, during which time additional small quantities of lithium chloride separate as fine crystals [3]. The final product typically contains 1.40 to 1.77 molar methyllithium accompanied by only 0.07 to 0.09 molar lithium chloride, representing a substantial reduction in halide contamination compared to the bromide route [3].

Quality control procedures for halide-free methyllithium involve both titration methods for determining methyllithium concentration and specific analytical procedures for quantifying residual chloride content [3]. The modified Gilman titration using 1,2-dibromoethane provides accurate determination of active methyllithium concentration, while argentometric titration enables precise measurement of chloride contamination levels [3].

Lithium Halide Contamination and Mitigation Strategies

The presence of lithium halides in methyllithium solutions represents a significant factor affecting both the fundamental properties and practical applications of these reagents [9] [10]. Understanding and controlling halide contamination has become increasingly important as synthetic methodologies have demanded higher levels of selectivity and reproducibility.

Lithium bromide contamination exhibits distinctive characteristics that distinguish it from other halide impurities [9] [4]. The bromide ion forms exceptionally stable complexes with methyllithium, remaining in solution even at concentrations exceeding 10 weight percent [4]. This strong association arises from the similar polarities of the lithium-carbon and lithium-bromide bonds, as demonstrated through natural bond orbital analysis [9].

Detailed structural studies have revealed that lithium bromide contamination significantly affects the solid-state organization of methyllithium complexes [9]. When monomeric methyllithium complexes are crystallized in the presence of lithium chloride impurities, co-crystallization occurs that substantially alters interatomic distances and overall molecular geometry [9]. These structural perturbations can have profound implications for the interpretation of crystallographic data and the understanding of methyllithium reactivity patterns [9].

Nuclear magnetic resonance spectroscopy has emerged as a powerful tool for both detecting and quantifying halide contaminations in methyllithium solutions [9] [11]. The ⁷Li NMR chemical shifts are particularly sensitive to the presence of halide impurities, with distinct chemical shift patterns observed for different contamination levels [9]. At ambient temperatures, mixtures of methyllithium and lithium chloride form aggregates with characteristic ⁷Li NMR signatures, while at lower temperatures these aggregates separate into distinct species [9].

The quantification of halide impurities through NMR methods offers significant advantages over traditional titration approaches [9]. The technique enables rapid determination of contamination levels without the need for laborious wet chemical procedures, providing both convenience and improved accuracy [9]. Temperature-dependent NMR studies have revealed that halide-contaminated solutions exhibit dynamic behavior, with equilibria between pure methyllithium aggregates and mixed species containing both methyllithium and lithium halides [11] [12].

In tetrahydrofuran solutions, the aggregation behavior of methyllithium-lithium chloride mixtures follows distinct patterns [11] [12]. Studies conducted at 170 Kelvin have demonstrated the formation of a single new entity, the heterodimer [(CH₃Li)(LiCl)], which exists in equilibrium with methyllithium tetramers and lithium chloride dimers [11] [12]. The equilibrium constant for this process is approximately 0.6, indicating a significant preference for mixed aggregate formation [11] [12].

Diffusion measurements have provided additional insights into the solvation behavior of these mixed aggregates [11] [12]. The heterodimer appears to be trisolvated in tetrahydrofuran at low temperatures, a solvation pattern that has been confirmed through density functional theory computations [11] [12]. These findings highlight the complex interplay between halide contamination, solvent coordination, and aggregate structure in methyllithium systems.

Mitigation strategies for halide contamination encompass both synthetic and purification approaches [9] [3]. The dioxane precipitation method represents one of the most effective purification techniques for removing lithium bromide from commercial methyllithium solutions [2]. Treatment of methyllithium-lithium bromide complex solutions with dioxane results in the precipitation of lithium bromide-dioxane adducts, which can be removed by filtration [2].

Alternative purification strategies involve the use of halide-trapping reagents [9] [13]. Recent research has demonstrated that potassium bis(trimethylsilyl)amide, K[N(SiMe₃)₂], serves as an effective halide-trapping reagent for the preparation of chloride-free methyllithium [9] [13]. This approach involves the precipitation of potassium chloride, which can be readily separated from the organic solution [9].

The development of halide-free starting materials represents another important mitigation strategy [4]. The use of methyl chloride instead of methyl bromide, combined with careful attention to filtration procedures, can substantially reduce halide contamination levels in the final product [3]. The inherently lower solubility and weaker complexing ability of lithium chloride compared to lithium bromide makes this approach particularly effective [3].

Modern Advances in Monomeric Complex Isolation

The isolation and characterization of monomeric methyllithium complexes represents one of the most significant recent advances in organolithium chemistry [14] [15]. For decades, the aggregated nature of methyllithium in both solution and solid states has limited fundamental understanding of its reactivity patterns and mechanistic pathways [14].

The breakthrough achievement in this field came with the development of the hexadentate ligand N,N',N''-tris-(2-N-diethylaminoethyl)-1,4,7-triazacyclononane (DETAN) [14] [15]. This ligand represents a carefully designed system that combines a rigid macrocyclic backbone with three flexible pendant arms, providing the optimal balance of steric protection and electronic stabilization required for monomeric methyllithium isolation [14].

The synthesis of the DETAN ligand involves a multi-step procedure beginning with 1,4,7-triazacyclononane (TACN) [14] [16]. Treatment of TACN with 2-chloro-N,N-diethylacetamide under basic conditions, followed by reduction with lithium aluminum hydride, provides the desired hexadentate amine ligand [16]. The ligand design deliberately avoids potentially reactive functionalities, incorporating only inert carbon-hydrogen, carbon-carbon, and nitrogen-carbon bonds to prevent unwanted lithiation reactions [14].

The formation of the monomeric methyllithium complex [Li(CH₃)(κ³-N,N',N''-DETAN)] requires carefully controlled reaction conditions [14] [16]. The reaction between DETAN and methyllithium is conducted in a hexane-diethyl ether solvent mixture at temperatures ranging from -80°C to -30°C [14] [16]. The use of cyclic ethers such as tetrahydrofuran must be avoided due to their susceptibility to carbon-hydrogen activation and ring-opening reactions with alkyllithium reagents [14].

The isolated monomeric complex exhibits remarkable structural features as revealed by single-crystal X-ray diffraction analysis [14] [15]. The lithium center adopts a tetrahedral geometry, coordinated by the methyl group and three nitrogen atoms from the macrocyclic ring [14]. The lithium-nitrogen distances of approximately 2.106 Angstroms reflect the strength of the dative coordination [14]. Importantly, the pendant arms remain coordination-free but provide essential steric protection by forming a protective cavity around the reactive methyllithium unit [14].

Computational studies using density functional theory have provided detailed insights into the electronic structure and bonding patterns within the monomeric complex [14] [15]. The calculations reveal that the high polarity of the lithium-carbon bond, with 92.2 percent of the electron density localized on the carbon atom, contributes to the enhanced reactivity of the monomeric species [9]. This pronounced ionic character distinguishes monomeric methyllithium from its aggregated counterparts and explains its heightened basicity and nucleophilicity [9].

The thermal stability of the monomeric methyllithium complex represents a critical practical consideration [14] [17]. The complex remains stable as colorless crystals when stored below -20°C for periods of several days [14] [17]. However, at room temperature, decomposition occurs rapidly within approximately 15 minutes, likely through α- or β-deprotonation reactions involving the DETAN ligand [14]. This temperature sensitivity necessitates careful handling and storage protocols for practical applications.

Parallel developments in monomeric methyllithium chemistry have emerged through the use of azacrown ether ligands [9] [13]. The N,N',N''-trimethyl-1,4,7-triazacyclononane (Me₃TACN) ligand has proven effective for stabilizing halide-free monomeric methyllithium complexes [9] [13]. The resulting complex [(Me₃TACN)LiCH₃] exhibits enhanced thermal stability compared to the DETAN system and provides a complementary approach to monomeric methyllithium isolation [9].

The comparative analysis of different ligand systems has revealed important structure-activity relationships governing monomeric methyllithium stabilization [14] [18]. Earlier attempts using pentadentate ligands such as N,N,N',N',N''-pentamethyldiethylenetriamine (PMDTA) and tetradentate systems like (R,R)-N,N,N',N'-tetramethyl-1,2-diaminocyclohexane resulted in dimeric rather than monomeric methyllithium complexes [14]. These observations demonstrate that hexadentate coordination is essential for achieving the degree of stabilization required for monomeric methyllithium isolation [14].

The successful isolation of monomeric methyllithium has opened new avenues for mechanistic investigations and synthetic applications [14] [15]. Preliminary reactivity studies have demonstrated that monomeric methyllithium exhibits enhanced reaction rates and altered selectivity patterns compared to aggregated species [14]. The ability to access well-defined monomeric methyllithium complexes promises to advance fundamental understanding of organolithium chemistry and enable the development of more selective synthetic methodologies [14] [15].

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (11.76%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H252 (11.76%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (11.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H336 (11.76%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H412 (73.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

917-54-4

Wikipedia

Methyllithium

General Manufacturing Information

Lithium, methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem

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